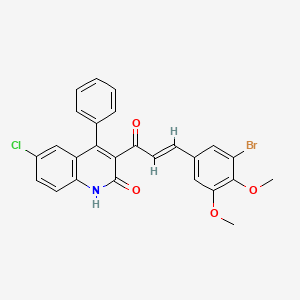
N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-phenethyloxalamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N1-(2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-phenethyloxalamide is an organic compound known for its multifaceted applications in scientific research. This molecule incorporates multiple functional groups, making it a subject of interest for various chemical reactions and biological studies. The isoquinoline and furan moieties contribute to its unique properties and potential for diverse applications.
准备方法
Synthetic Routes and Reaction Conditions:
Initial Building Blocks: : The synthesis begins with commercially available 3,4-dihydroisoquinoline and furan-2-yl-ethanol.
Formation of the Intermediate: : An alkylation reaction between 3,4-dihydroisoquinoline and furan-2-yl-ethanol produces the intermediate compound.
Oxalamide Formation: : The intermediate undergoes acylation with oxalyl chloride followed by a substitution reaction with phenethylamine to form N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-phenethyloxalamide.
Industrial Production Methods: In an industrial setting, this synthesis can be scaled up by using continuous flow reactors to ensure precise control over reaction conditions such as temperature and pressure. This method enhances the yield and purity of the final product.
化学反应分析
Types of Reactions it Undergoes:
Oxidation: : The compound can undergo oxidation at the isoquinoline ring to form quinoline derivatives.
Reduction: : Reduction reactions can target the oxalamide group, potentially converting it into a diamine derivative.
Substitution: : The furan ring is prone to electrophilic substitution reactions due to its electron-rich nature.
Oxidation Reagents: : Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction Reagents: : Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution Reagents: : Halogens, alkyl halides, and nitronium ions under acidic conditions.
Quinoline derivatives via oxidation.
Diamine derivatives through reduction.
Halogenated furans from substitution reactions.
科学研究应用
Chemistry:
As a ligand in coordination chemistry to form metal complexes.
Used in organic synthesis as an intermediate for synthesizing other complex molecules.
Investigated for its potential as an enzyme inhibitor.
Studied for its antimicrobial properties against various bacterial strains.
Explored for its potential use as a therapeutic agent in neurodegenerative diseases due to its interaction with specific molecular targets in the nervous system.
Applied in the development of novel materials with unique properties for electronic and photonic applications.
作用机制
The compound exerts its effects by interacting with specific molecular targets, such as enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can modulate the activity of the targets, leading to various biological effects.
Molecular Targets and Pathways Involved:Enzymes: : The compound may inhibit key enzymes involved in metabolic pathways, thus altering cellular processes.
Receptors: : It can bind to neurotransmitter receptors, affecting signal transduction in the nervous system.
相似化合物的比较
Similar Compounds:
N1-(2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-(furan-2-yl)ethyl)-N2-phenethyloxalamide.
N1-(2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-thiophen-2-yl)ethyl)-N2-phenethyloxalamide.
Highlighting Its Uniqueness: The unique combination of isoquinoline and furan rings in N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-phenethyloxalamide sets it apart from other similar compounds
There you have it! A deep dive into the fascinating world of this compound. Thoughts?
属性
IUPAC Name |
N'-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(furan-2-yl)ethyl]-N-(2-phenylethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O3/c29-24(26-14-12-19-7-2-1-3-8-19)25(30)27-17-22(23-11-6-16-31-23)28-15-13-20-9-4-5-10-21(20)18-28/h1-11,16,22H,12-15,17-18H2,(H,26,29)(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHTVWWRZYBKTDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(CNC(=O)C(=O)NCCC3=CC=CC=C3)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-{[3-(2-methoxyethyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4H-1,2,4-triazol-3-yl)acetamide](/img/structure/B2916765.png)
![2-ethyl-1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)butan-1-one](/img/structure/B2916767.png)


![10-(2,2-Dimethylpropyl)-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B2916773.png)
![N'-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-methoxybenzohydrazide](/img/structure/B2916776.png)



![N-[2-methyl-4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-4-phenylbutanamide](/img/structure/B2916781.png)
![[7-[(3-fluorophenyl)methylsulfanyl]-5-(3-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2916783.png)
![N-[5-Methyl-2-(4-oxo-3,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-yl)pyrazol-3-yl]adamantane-1-carboxamide](/img/structure/B2916785.png)
![N-(2H-1,3-benzodioxol-5-yl)-N'-[2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide](/img/structure/B2916786.png)
![(2Z)-2-[(4-chloro-2-methylphenyl)imino]-7-hydroxy-N-(pyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2916787.png)
